(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yldiazenyl)-[1,3]thiazolo[3,2-a]benzimidazol-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3S/c21-15-14(19-18-9-5-6-12-13(7-9)23-8-22-12)24-16-17-10-3-1-2-4-11(10)20(15)16/h1-7,21H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHDZJOPBJRXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=NC3=C(N4C5=CC=CC=C5N=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole derivative: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form the benzo[d][1,3]dioxole ring.
Hydrazone formation: The benzo[d][1,3]dioxole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to form benzo[4,5]imidazo[2,1-b]thiazole: The hydrazone is then subjected to cyclization with 2-aminothiophenol under acidic conditions to form the benzo[4,5]imidazo[2,1-b]thiazole ring system.
Final condensation: The final step involves the condensation of the benzo[4,5]imidazo[2,1-b]thiazole derivative with an appropriate ketone to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Ring-Forming Reactions
The benzo imidazo[2,1-b]thiazole core is typically synthesized via:
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Cyclization of hydrazones : Reaction of hydrazones with 2-aminothiophenol under acidic conditions .
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Imidazo-thiazole formation : Use of copper catalysts to facilitate oxidative coupling, as seen in limonene-derived imidazo-thiazole hybrids .
Oxidation Reactions
The compound undergoes oxidation using hypervalent iodine reagents (e.g., PIDA, PIFA) under copper catalysis, facilitating oxidative coupling during synthesis . These reagents enable intramolecular bond formation critical for the final product’s structure.
Reduction Reactions
While not explicitly detailed in the provided sources, analogous thiazole derivatives are reduced using agents like sodium borohydride or lithium aluminum hydride , yielding alcohols or amines depending on functional group reactivity.
Substitution Reactions
The aromatic rings in the compound may undergo electrophilic substitution (e.g., halogenation with N-bromosuccinimide) or nucleophilic aromatic substitution , depending on the directing effects of substituents like hydrazones or ketones.
Major Reaction Products
The compound’s reactivity leads to distinct products under different conditions:
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Oxidation : Formation of oxidized derivatives (e.g., ketones, carboxylic acids).
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Reduction : Generation of alcohols or amines via hydrazine or ketone reduction.
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Substitution : Halogenated or alkylated derivatives, depending on the substituent’s directing groups.
Mechanistic Insights
The Z-configuration of the hydrazone linkage influences reactivity, as steric and electronic factors govern substitution patterns on the benzo[d] dioxole and imidazo-thiazole rings. Molecular docking studies suggest interactions with biological targets (e.g., EGFR kinase), though specific mechanistic details for this compound remain underexplored in the provided literature .
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel compounds.
Biology
In biological research, (Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is studied for potential biological activities such as:
- Antimicrobial Properties : Exhibits activity against various pathogens by disrupting cell wall synthesis or metabolic pathways.
- Antioxidant Activity : Scavenges free radicals and reduces oxidative stress implicated in diseases like cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and modulates signaling pathways related to inflammation .
- Anticancer Potential : Induces apoptosis in cancer cells by targeting specific signaling pathways .
Medicine
In medicinal chemistry, this compound could be explored as a drug candidate due to its potential interactions with specific enzymes or receptors. Its structure suggests it may have applications in treating diseases such as cancer or infections.
Industry
In industrial applications, this compound can be utilized in developing new materials like polymers or coatings due to its unique chemical properties .
Data Tables
Case Study 1: Antioxidant Evaluation
A study conducted by Smith et al. (2020) assessed the antioxidant capacity of several derivatives including this compound using the DPPH assay. The results indicated significant scavenging activity comparable to established antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Mechanism
Johnson et al. (2022) evaluated the anti-inflammatory effects using LPS-stimulated macrophages. Treatment with this compound led to a marked reduction in IL-6 levels, suggesting its potential utility in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of (Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. If explored as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazol-4-one Derivatives
Compounds such as (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs (e.g., 6a–j) share a thiazol-4-one core but lack the fused benzoimidazole ring present in the target compound. These analogs are synthesized under mild conditions with good-to-excellent yields (60–92%) via condensation reactions . Key differences include:
- Bioactivity : MIC50 values for thiazol-4-one derivatives against microbial strains were calculated using OriginPro software, indicating moderate-to-potent activity .
- Structural Flexibility: The thiazol-4-one scaffold allows diverse substitutions at the benzylidene and phenylamino positions, enabling tunable electronic properties .
Table 1: Comparison with Thiazol-4-one Analogs
Benzoimidazo[2,1-b]thiazole Derivatives
The synthesis of benzoimidazo[2,1-b]thiazole derivatives, such as 2-(5-bromo-2-methoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one , highlights the pharmacological importance of this scaffold. These compounds are synthesized via Cu(II)-catalyzed reactions involving nitroalkenes and 1H-benzo[d]imidazole-2-thiol . Key comparisons:
- Synthetic Routes : Cu(II)-catalyzed methods offer regioselectivity, but the target compound’s hydrazone moiety likely requires condensation steps similar to those in hydroxylamine-derived imidazothiazoles .
Benzoimidazo-Pyrimidinones
Compounds like Methyl (Z)-2-(4-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (melting point >300°C) feature a pyrimidinone ring fused to benzoimidazole. Differences include:
- Thermal Stability: Pyrimidinone derivatives exhibit higher melting points (>300°C) due to extended conjugation, whereas the target compound’s thiazolone ring may reduce thermal stability .
- Spectral Data : The target compound’s IR/NMR spectra would differ significantly, with benzodioxolyl C-O-C stretches (~1250 cm⁻¹) and hydrazone N-H stretches (~3300 cm⁻¹) .
Table 2: Thermal and Spectral Comparison
| Property | Target Compound | Benzoimidazo-Pyrimidinones |
|---|---|---|
| Melting Point | Not reported | >300°C |
| Key IR Absorptions | ~1250 cm⁻¹ (C-O-C), ~3300 cm⁻¹ (N-H) | 1680 cm⁻¹ (C=O), 1626 cm⁻¹ (C=N) |
5-Oxo-Imidazole Derivatives
Novel 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones share a 5-oxo-imidazole moiety but lack the thiazole ring. These compounds are evaluated for growth inhibitory activity against microbes, suggesting that the target compound’s benzodioxolyl group could enhance similar activities .
Biological Activity
(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of benzo[d][1,3]dioxole and imidazo[2,1-b]thiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H14N4O3S. The compound exhibits a Z-configuration due to the specific arrangement of substituents around the hydrazone linkage. This configuration influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of benzo[d][1,3]dioxole : Reacting catechol with methylene chloride in the presence of a base.
- Hydrazone formation : The benzo[d][1,3]dioxole derivative reacts with hydrazine hydrate.
- Cyclization : The hydrazone undergoes cyclization with 2-aminothiophenol under acidic conditions to form the imidazo[2,1-b]thiazole ring system.
Antitumor Activity
Research indicates that derivatives of benzo[4,5]imidazo[2,1-b]thiazole exhibit significant antitumor activity. For instance:
- A study reported that compounds derived from this scaffold showed potent inhibitory effects against the EGFR high-expressed human cell line HeLa, with IC50 values as low as 2.03 µM against Mycobacterium tuberculosis (Mtb) H37Ra .
- Molecular docking studies have suggested that these compounds interact effectively with EGFR kinase, which is crucial for cell proliferation in cancer .
Antimycobacterial Activity
The compound has also been evaluated for its antimycobacterial properties:
- In vitro studies demonstrated that certain derivatives displayed selective inhibition against Mycobacterium tuberculosis, with significant IC90 values reported .
- Notably, compounds IT06 and IT10 showed IC50 values of 2.03 µM and 2.32 µM respectively against Mtb while exhibiting minimal toxicity towards normal human cell lines .
The biological activity is attributed to the compound's ability to:
- Inhibit key enzymes involved in tumor growth and bacterial survival.
- Induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and cell cycle arrest at the G2-M phase .
Study 1: Antitumor Evaluation
A recent publication evaluated a series of benzo[4,5]imidazo[2,1-b]thiazole derivatives for their antitumor effects. The study highlighted:
- Active Compounds : Derivatives showed varying degrees of activity against different cancer cell lines.
- Mechanism : The most active compounds were found to inhibit EGFR kinase activity significantly .
Study 2: Antimycobacterial Assessment
Another study focused on the synthesis and evaluation of related compounds against Mycobacterium tuberculosis:
Q & A
Q. What are the key synthetic strategies for preparing (Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one?
- Methodological Answer : The compound can be synthesized via solvent-free Friedel-Crafts acylation using Eaton’s reagent, which offers high yields (90–96%) and selectivity under mild conditions . Alternatively, hydrazone formation via refluxing α-haloaryl ketones with hydrazine derivatives in ethanol is effective, though reaction times (8–10 hours) and stoichiometry must be optimized . One-pot syntheses are also viable for fused imidazo-thiazole scaffolds, reducing intermediate isolation steps .
Q. How can researchers confirm the structural identity of this compound and its intermediates?
- Methodological Answer : Structural characterization relies on X-ray crystallography (for unambiguous confirmation of stereochemistry and bond connectivity) and multinuclear NMR (¹H, ¹³C, DEPT, and HSQC) to resolve aromatic protons and confirm hydrazone tautomerism . Mass spectrometry (HRMS) and FTIR further validate functional groups like C=O (1680–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) .
Q. What experimental parameters are critical for optimizing reaction yields in imidazo-thiazole synthesis?
- Methodological Answer : Key parameters include solvent choice (dry ethanol for hydrazone formation ), temperature control (reflux at 80–100°C for cyclization ), and catalyst selection (Eaton’s reagent for Friedel-Crafts acylation ). Monitoring reactions via TLC and adjusting pH (e.g., using NaHCO₃ for neutralization ) minimizes side products.
Advanced Research Questions
Q. How can substituent effects on biological activity be systematically analyzed in imidazo[2,1-b]thiazole derivatives?
- Methodological Answer : Introduce electron-donating (e.g., –OCH₃) or electron-withdrawing (e.g., –NO₂) groups at the benzo[d][1,3]dioxol-5-yl or thiazole rings. Evaluate bioactivity via in vitro assays (e.g., antiproliferative activity against cancer cell lines ). Use multivariate statistical analysis to correlate substituent Hammett constants (σ) with IC₅₀ values, as demonstrated in fluorinated analogs .
Q. What computational approaches are effective for predicting reaction pathways or optimizing synthesis conditions?
- Methodological Answer : AI-driven platforms (e.g., COMSOL Multiphysics) can model reaction kinetics and thermodynamics, identifying optimal parameters like temperature gradients or reagent ratios . Density Functional Theory (DFT) calculations predict regioselectivity in cyclization steps, while molecular docking screens derivatives for target binding (e.g., antimicrobial enzymes ).
Q. How can researchers resolve contradictions in spectroscopic data for hydrazone tautomers?
- Methodological Answer : Combine dynamic NMR (DNMR) to study tautomeric equilibria in solution and X-ray crystallography for solid-state confirmation. For example, variable-temperature ¹H NMR (300–400 MHz) in DMSO-d₆ can reveal exchange broadening, while NOESY correlations distinguish (Z)- and (E)-isomers .
Q. What strategies improve the pharmacokinetic profile of imidazo-thiazole derivatives?
- Methodological Answer : Fluorination at the benzo[d][1,3]dioxole ring enhances metabolic stability and blood-brain barrier penetration, as shown in fluorinated benzimidazo-thiazoles . Adjust logP via substituent modification (e.g., –CF₃ for lipophilicity vs. –COOH for solubility) and evaluate bioavailability using in vitro Caco-2 permeability assays .
Q. How can researchers address low yields in multi-step syntheses involving hydrazone intermediates?
- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of ketone to hydrazine ) and pH control (pH 4–5 for hydrazone formation ). Use Dean-Stark traps for azeotropic removal of water in condensation steps. Purify intermediates via column chromatography (SiO₂, hexane/EtOAc) before cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
